molecular formula C15H10N2 B3368101 Benzimidazo[1,2-a]quinoline CAS No. 205-54-9

Benzimidazo[1,2-a]quinoline

Cat. No.: B3368101
CAS No.: 205-54-9
M. Wt: 218.25 g/mol
InChI Key: QQYLPRKCBLKCJM-UHFFFAOYSA-N
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Description

Benzimidazo[1,2-a]quinoline is a class of benzannulated benzimidazoles characterized by a planar structure and a π-conjugated system. This compound exhibits a range of biological and optical properties, making it a subject of interest in various scientific fields.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for Benzimidazo[1,2-a]quinoline is not mentioned in the retrieved papers, similar compounds like quinolines and quinolones have been known to exhibit antimicrobial properties . They have been used as antitumor , anti-viral , antifungal , or antibacterial agents and also as sensors for cations , and pH indicators .

Future Directions

Benzimidazo[1,2-a]quinolines are promising candidates for application in organic electronic devices , such as organic photovoltaics (OPV) , organic field-effect transistors (OFET) , and thin-film transistors (TFTs) . Their further development is strongly suggested .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazo[1,2-a]quinoline-based heterocycles can be synthesized through transition-metal-free cascade reactions involving sequential intermolecular aromatic nucleophilic substitution. For instance, organosulfur and organoselenium derivatives of this compound have been synthesized using this method . Another approach involves the use of microwave-assisted amination reactions to introduce amino substituents on the quinoline nucleus .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzimidazo[1,2-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogenated compounds and strong bases like sodium hydride.

Major Products: The major products formed from these reactions include various substituted this compound derivatives with different functional groups, enhancing their biological and optical properties .

Comparison with Similar Compounds

Uniqueness: Benzimidazo[1,2-a]quinoline is unique due to its combined benzimidazole and quinoline structures, providing a planar and π-conjugated system that enhances its biological and optical properties. This unique structure allows for diverse functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

benzimidazolo[1,2-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2/c1-3-7-13-11(5-1)9-10-15-16-12-6-2-4-8-14(12)17(13)15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYLPRKCBLKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4N32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448450
Record name benzimidazo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-54-9
Record name benzimidazo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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